3-Aminobenzene-1-thiol hydrochloride 3-Aminobenzene-1-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20394875
InChI: InChI=1S/C6H7NS.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H
SMILES:
Molecular Formula: C6H8ClNS
Molecular Weight: 161.65 g/mol

3-Aminobenzene-1-thiol hydrochloride

CAS No.:

Cat. No.: VC20394875

Molecular Formula: C6H8ClNS

Molecular Weight: 161.65 g/mol

* For research use only. Not for human or veterinary use.

3-Aminobenzene-1-thiol hydrochloride -

Specification

Molecular Formula C6H8ClNS
Molecular Weight 161.65 g/mol
IUPAC Name 3-aminobenzenethiol;hydrochloride
Standard InChI InChI=1S/C6H7NS.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H
Standard InChI Key URMRKVKDLQBYRY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S)N.Cl

Introduction

Chemical Identification and Properties

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number234075-21-9
IUPAC Name3-aminobenzenethiol hydrochloride
Molecular FormulaC₆H₆NS·HCl
Purity95%
AppearanceSolid (exact form unspecified)
SolubilityLikely soluble in water and polar solventsInferred

Spectroscopic and Analytical Data

Though direct spectroscopic data for the hydrochloride form is limited, the parent compound 3-aminothiophenol exhibits characteristic absorption bands in UV-Vis spectra due to the aromatic amine and thiol groups . Nuclear magnetic resonance (NMR) spectroscopy of related compounds, such as 3-(benzyloxy)-benzenethiol, reveals distinct proton environments for aromatic hydrogens and functional groups .

Synthesis and Manufacturing Processes

General Synthesis Strategies

The synthesis of 3-aminobenzene-1-thiol hydrochloride typically involves functional group transformations starting from aniline derivatives. A patent describing the preparation of structurally analogous thiols (e.g., 3-(benzyloxy)-benzenethiol) outlines a multi-step process :

  • Diazotization: Treatment of 3-aminobenzenesulfonic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt.

  • Hydrolysis: Conversion of the diazonium salt to 3-hydroxybenzenesulfonic acid under controlled conditions.

  • Alkylation: Reaction with benzyl halides to introduce protective groups, enhancing solubility and stability.

  • Reduction: Use of zinc or other metals in acidic media to reduce sulfonyl chlorides to thiols .

For the hydrochloride form, protonation with HCl occurs during or after the final reduction step. This method avoids isolating reactive intermediates, improving yield and safety .

Process Optimization

Key innovations in synthesis include:

  • In situ reactions: Minimizing intermediate isolation reduces decomposition risks and increases efficiency .

  • Solvent selection: Halogenated solvents (e.g., dichloroethane) and water are preferred for their compatibility with reactive intermediates .

Hazard StatementPrecautionary Measure
H315Wear protective gloves and clothing
H319Use eye/face protection
H335Ensure adequate ventilation

Emergency Measures

  • Inhalation: Move to fresh air and seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

  • Eye Exposure: Rinse cautiously with water for several minutes .

Applications and Industrial Relevance

Pharmaceutical Intermediates

3-Aminobenzene-1-thiol hydrochloride is a precursor in synthesizing bioactive molecules. For example, its structural analogs are used in producing kinase inhibitors and antimicrobial agents . The thiol group’s nucleophilicity enables conjugation with electrophilic moieties in drug design.

Material Science

In polymer chemistry, the compound acts as a cross-linking agent due to its ability to form disulfide bonds. These bonds confer mechanical strength and redox responsiveness to materials .

Analytical Chemistry

As a derivatization agent, it facilitates the detection of carbonyl compounds via thiol-specific reactions in chromatographic analyses .

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